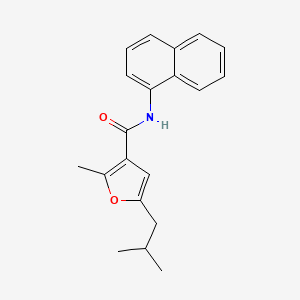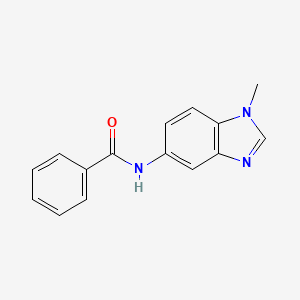
N-(1-methyl-1H-benzimidazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-benzimidazol-5-yl)benzamide, also known as MB-5, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MB-5 is a benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)benzamide is not fully understood. However, several studies have suggested that this compound may exert its anti-cancer, anti-inflammatory, and anti-viral effects through various mechanisms. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of inflammatory enzymes, and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation, decrease the levels of inflammatory cytokines, and improve joint swelling and stiffness. In addition, this compound has been reported to inhibit viral replication in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has shown promising results in various in vitro and in vivo studies, indicating its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, and its safety and toxicity profile is not fully understood. In addition, the mechanism of action of this compound is not fully elucidated, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(1-methyl-1H-benzimidazol-5-yl)benzamide. One possible direction is to further investigate the mechanism of action of this compound in cancer cells, inflammatory diseases, and viral infections. Another direction is to conduct preclinical studies to evaluate the safety and toxicity profile of this compound. In addition, clinical trials could be conducted to evaluate the efficacy of this compound in humans for various therapeutic applications. Finally, further studies could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
N-(1-methyl-1H-benzimidazol-5-yl)benzamide can be synthesized using various methods, including the reaction of 4-chloro-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with sodium azide, followed by reduction with sodium borohydride. Another method involves the reaction of 4-amino-N-(1-methyl-1H-benzimidazol-5-yl)benzamide with 4-chlorobenzoyl chloride, followed by reduction with sodium borohydride. These methods have been reported in several research articles.
Applications De Recherche Scientifique
N-(1-methyl-1H-benzimidazol-5-yl)benzamide has been studied for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Several research studies have shown that this compound has the ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. This compound has been tested in vitro and in vivo in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has shown promising results in reducing inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. This compound has also been studied for its anti-viral activity against herpes simplex virus and human immunodeficiency virus.
Propriétés
IUPAC Name |
N-(1-methylbenzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-16-13-9-12(7-8-14(13)18)17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOAIZNTKZYJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5487386.png)
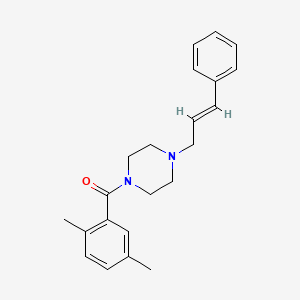
![2-[4-(2,4-diethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5487393.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
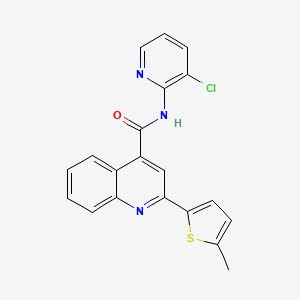
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

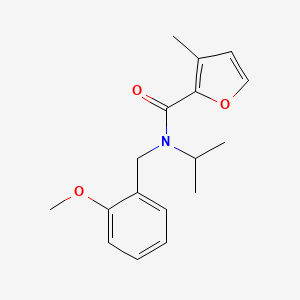
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2,4-dimethylphenyl)urea](/img/structure/B5487421.png)
![1'-(cyclopropylcarbonyl)-3-[2-(4-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B5487432.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5487438.png)
![methyl 2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5487454.png)
![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
